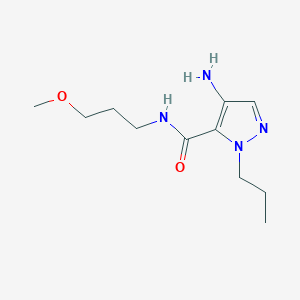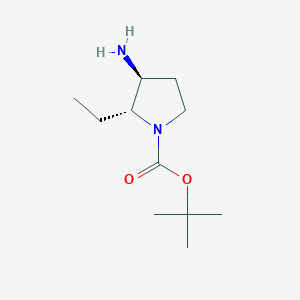
3-(5-Nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile is an organic compound characterized by its unique molecular structure, which includes nitro, trifluoromethyl, and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multiple steps, starting from the reaction between 3-(trifluoromethyl)phenol and 2-bromo-5-nitrobenzene. This step is often facilitated by a palladium-catalyzed coupling reaction. The resulting intermediate then reacts with 4-(trifluoromethoxy)benzene-sulfonyl chloride under basic conditions to introduce the sulfonyl group. Finally, the enamine structure is achieved through a Knoevenagel condensation with malononitrile.
Industrial Production Methods:
While not widely produced on an industrial scale, the synthesis is often conducted in specialized laboratories. The use of advanced catalytic processes and careful control of reaction conditions ensures high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
This compound is known to undergo several types of chemical reactions, including:
Oxidation: : The presence of the nitro group makes it susceptible to further oxidation.
Reduction: : The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: : The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: : Chlorine, bromine, or iodine can be used under suitable conditions, often in the presence of a Lewis acid catalyst.
Major Products Formed:
From oxidation: corresponding nitro compound.
From reduction: corresponding amine compound.
From substitution: halogenated derivatives.
Aplicaciones Científicas De Investigación
This compound has diverse applications in research, including:
Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: : Investigated for its potential as a bioactive molecule in biochemical assays.
Medicine: : Research explores its use in the development of pharmaceutical agents, especially those targeting inflammation and cancer.
Industry: : Utilized in the synthesis of specialty chemicals and materials with advanced properties.
Mecanismo De Acción
The compound's effects are largely due to its interaction with specific molecular targets. For example, the nitro group may participate in redox reactions, while the trifluoromethyl and sulfonyl groups can enhance binding affinity to biological targets such as enzymes or receptors. These interactions often lead to modulation of biochemical pathways involved in inflammation, apoptosis, or signal transduction.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 3-(5-Nitro-2-(3-(trifluoromethyl)phenoxy)phenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile stands out due to its combination of functional groups. This unique arrangement imparts distinct chemical reactivity and biological activity, making it valuable in research.
Similar Compounds
3-(4-Nitrophenyl)-2-(trifluoromethyl)prop-2-enenitrile
2-(4-Methoxyphenyl)-3-(trifluoromethyl)phenyl-2-enenitrile
5-Nitro-2-(3-trifluoromethylphenoxy)benzene sulfonamide
Each of these compounds shares some functional groups with the target compound, but none combine them in the same configuration, highlighting the unique properties of this compound.
Propiedades
IUPAC Name |
(E)-3-[5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12F6N2O6S/c24-22(25,26)15-2-1-3-18(12-15)36-21-9-4-16(31(32)33)10-14(21)11-20(13-30)38(34,35)19-7-5-17(6-8-19)37-23(27,28)29/h1-12H/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCHKPFRDJBJID-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12F6N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2746336.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2746340.png)

![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2746343.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2746345.png)
![2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B2746346.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2746348.png)
![5-bromo-2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2746350.png)

![1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2746356.png)

![4-ethoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2746358.png)
